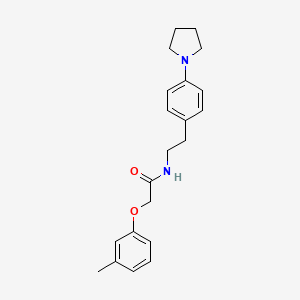

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyloxy)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenoxy)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-17-5-4-6-20(15-17)25-16-21(24)22-12-11-18-7-9-19(10-8-18)23-13-2-3-14-23/h4-10,15H,2-3,11-14,16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVPPHXYMHWWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCCC2=CC=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyloxy)acetamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Attachment of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the pyrrolidine ring.

Formation of the Toloxy Acetamide: The final step involves the reaction of the intermediate with m-tolyloxy acetic acid or its derivatives under acidic or basic conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- CNS Activity : Research has indicated that derivatives of similar structures can exhibit anticonvulsant properties. For instance, studies on N'-benzyl 2-amino acetamides have shown significant anticonvulsant activity in animal models, suggesting that N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyloxy)acetamide may also possess similar effects due to its structural analogies .

- Anti-inflammatory Effects : Similar compounds have been studied for their anti-inflammatory properties, particularly as inhibitors of cyclooxygenase (COX) enzymes. For example, a related compound demonstrated promising COX-II inhibitory activity, which is crucial in the management of inflammatory conditions .

Case Studies

Several case studies highlight the potential applications of this compound:

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyloxy)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Infective Thiazolo-Triazole Acetamides

Compounds such as N-(4-(Pyrrolidin-1-yl)phenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (30) () share the pyrrolidine-substituted phenyl group but differ in the acetamide side chain, which includes a thiazolo-triazole-thio moiety. These compounds exhibit anti-infective activity, likely due to the electron-withdrawing trifluoromethyl group enhancing metabolic stability . In contrast, the target compound’s m-tolyloxy group may prioritize different biological targets, such as tyrosine kinases or inflammatory pathways.

Antimicrobial Acetamide Derivatives

Compounds 47–50 from feature benzo[d]thiazole sulfonyl and halogenated aryl groups, demonstrating potent antimicrobial and antifungal activity. For example:

- Compound 47 : MIC = 2 µg/mL against Staphylococcus aureus .

- Compound 49 : IC₅₀ = 1.5 µg/mL against Candida albicans .

The target compound’s m-tolyloxy group lacks the sulfonyl or halogen substituents critical for microbial membrane disruption, suggesting divergent activity profiles.

CNS-Targeting Acetamides

The NLRP3 inhibitor N-(5-Chloro-2-methoxybenzyl)-N-(4-(N-(prop-2-yn-1-yl)-sulfamoyl)phenethyl)-2-(thiophene-3-yl)acetamide () shares a phenethyl backbone but incorporates sulfamoyl and thiophene groups for BBB penetration. Its brain uptake (PET imaging) highlights the role of sulfonamide groups in CNS bioavailability . The target compound’s pyrrolidine group may similarly enhance BBB permeability, though its lack of sulfonamide substituents could limit inflammasome targeting.

Structural Analogs with Modified Aryloxy Groups

- 2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide () replaces the m-tolyloxy group with a methoxyphenoxy moiety and adds a sulfonyl group.

- 2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide () introduces bromine and methyl groups, which may enhance halogen bonding and steric effects in receptor interactions .

Comparative Data Table

Key Structural and Functional Insights

- Pyrrolidine Moieties : Enhance lipophilicity and BBB penetration but may reduce aqueous solubility compared to morpholine or piperazine analogs .

- Aryloxy Groups : The m-tolyloxy group in the target compound likely offers moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl or sulfonyl groups in other derivatives .

- Synthetic Routes : Common methods include Claisen-Schmidt condensation (chalcones) and alkylation of chloroacetamides (thiopyrimidines) .

Biological Activity

N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a pyrrolidine ring, a phenethyl group, and a tolyloxy moiety. The synthesis typically involves several key steps:

- Formation of the Pyrrolidine Ring : Synthesized through cyclization of precursors under basic conditions.

- Attachment of the Phenethyl Group : Introduced via nucleophilic substitution reactions with phenethyl halides.

- Formation of the Toloxy Acetamide : Finalized by reacting intermediates with m-tolyloxy acetic acid derivatives under acidic or basic conditions.

The biological activity of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate their activity, leading to significant effects on cellular pathways. Potential targets include:

- Enzymatic Inhibition : Similar compounds have shown promise as inhibitors for cyclooxygenase (COX-II), which plays a critical role in inflammatory processes .

- Neuronal Interaction : Given its structural similarities to known anticonvulsants, it may interact with neuronal voltage-sensitive sodium channels, affecting excitability and seizure activity .

Anticonvulsant Activity

Research indicates that compounds structurally related to this compound exhibit anticonvulsant properties. For example, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) tests .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through its analogs, which have shown effectiveness in inhibiting COX-II enzymes. This inhibition is crucial in managing conditions associated with chronic inflammation such as cardiovascular diseases and cancer .

Case Studies and Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.